REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][N:9]2[C:13](=[O:14])[N:12](C)[C:11]([CH2:16][CH2:17][CH2:18][C:19]3[CH:33]=[CH:32][C:22]([O:23][C:24]([CH3:31])([CH3:30])[C:25]([O:27]CC)=[O:26])=[CH:21][CH:20]=3)=[N:10]2)=[CH:4][CH:3]=1.[OH-].[Na+]>C1(C)C=CC=CC=1>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][N:9]2[C:13](=[O:14])[N:12]=[C:11]([CH2:16][CH2:17][CH2:18][C:19]3[CH:20]=[CH:21][C:22]([O:23][C:24]([CH3:31])([CH3:30])[C:25]([OH:27])=[O:26])=[CH:32][CH:33]=3)[NH:10]2)=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
2-(4-{3-[1-(4-Methylphenylmethyl)-4-methyl-5-oxo-4,5-dihydro-1H-[1,2,4]triazol-3-yl]-propyl}phenoxy)-2-methyl-propionic acid, ethyl ester
|
Quantity
|
800 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)CN1N=C(N(C1=O)C)CCCC1=CC=C(OC(C(=O)OCC)(C)C)C=C1
|
Name
|
|
Quantity
|
4000 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
4023 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at ambient temperature for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 4-neck flask was equipped with overhead stirring apparatus and thermometer probe
|
Type
|
CUSTOM
|
Details
|
The mixture was transferred to a 22-L bottom outlet flask
|
Type
|
CUSTOM
|
Details
|
layers separated
|
Type
|
CUSTOM
|
Details
|
The aqueous layer from the above layer separation
|
Type
|
ADDITION
|
Details
|
was charged to the flask
|
Type
|
ADDITION
|
Details
|
Ethyl acetate was added (8000 mL)
|
Type
|
CUSTOM
|
Details
|
the mixture was transferred to a 22-L bottom-outlet flask
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
CUSTOM
|
Details
|
equipped with a distillation head and overhead
|
Type
|
STIRRING
|
Details
|
stirring apparatus
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated by distillation of the ethyl acetate to approximately 4000 mL, and fresh ethyl acetate (3600 mL)
|
Type
|
ADDITION
|
Details
|
was added to the reaction vessel
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Type
|
CUSTOM
|
Details
|
were recovered
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
TEMPERATURE
|
Details
|
to cool slowly to 60-65° C., at which point seed crystals (0.8 g) of the desired product
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
to cool slowly until crystallization
|
Type
|
CUSTOM
|
Details
|
(55-57° C.)
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 0-5° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The product was filtered
|
Type
|
WASH
|
Details
|
washed with cold ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 55° C.
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)CN1NC(=NC1=O)CCCC1=CC=C(OC(C(=O)O)(C)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 713.6 g | |
YIELD: PERCENTYIELD | 95.3% | |
YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |